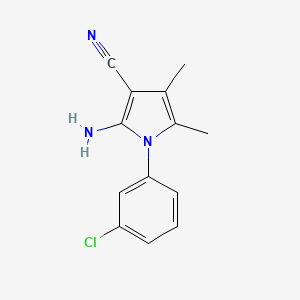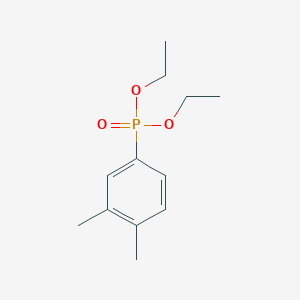
Diethyl (3,4-dimethylphenyl)phosphonate
Overview
Description
Diethyl (3,4-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a phosphonate group attached to a 3,4-dimethylphenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of diethyl (3,4-dimethylphenyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with aryl halides . Industrial production methods often rely on these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
Diethyl (3,4-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles such as O, S, N, and C nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphonate derivatives.
Coupling Reactions: It can be involved in cross-coupling reactions with aryl and vinyl halides, facilitated by catalysts like palladium.
Common reagents used in these reactions include triflic anhydride for activation, palladium catalysts for coupling, and various nucleophiles for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (3,4-dimethylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its stability and reactivity.
Industry: It is employed in the production of various phosphonate-containing materials and chemicals.
Mechanism of Action
The mechanism of action of diethyl (3,4-dimethylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with various biological molecules, potentially inhibiting enzymes or altering cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl (3,4-dimethylphenyl)phosphonate can be compared with other similar phosphonate compounds, such as:
Diethyl benzylphosphonate: Known for its antimicrobial properties.
Diethyl (hydroxymethyl)phosphonate: Used in antiproliferative studies and as an inhibitor in various biological pathways.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
4-diethoxyphosphoryl-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDYSUKBHLHBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1)C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


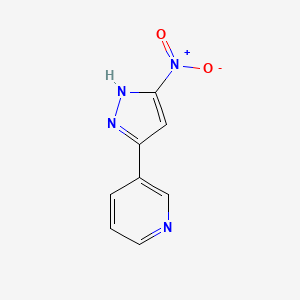
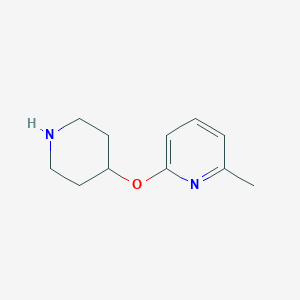

![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)
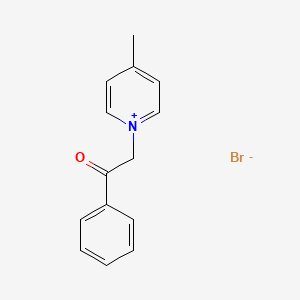
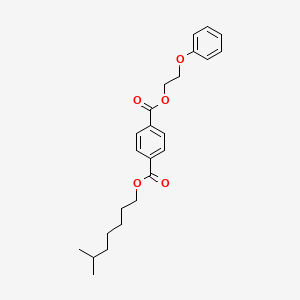
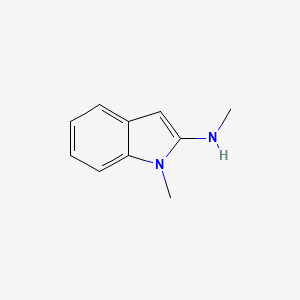
![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)
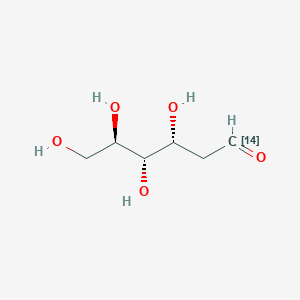
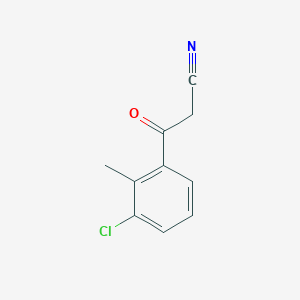
![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)
